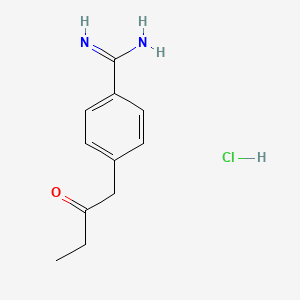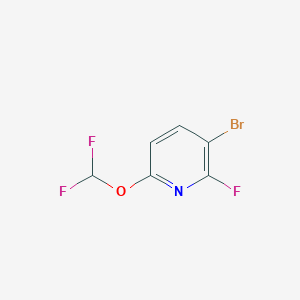
2',5'-Dibromo-4'-fluorophenacyl chloride
Overview
Description
2’,5’-Dibromo-4’-fluorophenacyl chloride is an organic compound that belongs to the class of phenacyl halides. It is characterized by the presence of bromine and fluorine atoms attached to a phenacyl chloride structure. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dibromo-4’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. One common method includes the reaction of 4’-fluorophenacyl chloride with bromine in the presence of a catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dibromo-4’-fluorophenacyl chloride may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dibromo-4’-fluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions often require a base and a solvent like dichloromethane.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacyl derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2’,5’-Dibromo-4’-fluorophenacyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical probes and inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,5’-Dibromo-4’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances its electrophilic character, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2,3’-Dibromo-4’-fluoroacetophenone: Similar in structure but differs in the position of the bromine atoms.
1,4-Dibromo-2,5-difluorobenzene: Contains additional fluorine atoms and lacks the phenacyl chloride moiety.
2,4-Difluorobenzyl bromide: Contains fluorine atoms but differs in the position and type of halogen atoms.
Uniqueness
2’,5’-Dibromo-4’-fluorophenacyl chloride is unique due to its specific arrangement of bromine, fluorine, and chlorine atoms, which imparts distinct reactivity and properties. This uniqueness makes it valuable in specialized synthetic applications and research.
Properties
IUPAC Name |
2-chloro-1-(2,5-dibromo-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-5-2-7(12)6(10)1-4(5)8(13)3-11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRADMTQJZGYEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone](/img/structure/B1411080.png)



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid](/img/structure/B1411087.png)

![4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate](/img/structure/B1411090.png)



